BIG ENDOTHELIN-2 (1-37) (HUMAN)
Description
Overview of the Endothelin Peptide Family Isoforms (ET-1, ET-2, ET-3)
The endothelin family consists of three distinct, yet structurally similar, 21-amino acid peptides: Endothelin-1 (B181129) (ET-1), Endothelin-2 (ET-2), and Endothelin-3 (ET-3). nih.govnih.gov These peptides are recognized as the most potent vasoconstrictors known. rndsystems.com ET-1 is the most abundant and well-researched isoform, primarily produced by vascular endothelial cells. nih.gov ET-2 is mainly synthesized in the kidneys, intestines, and ovaries, while ET-3 is found in tissues like the brain and intestines. mdpi.comclevelandclinic.org
All three isoforms exert their effects by binding to two G-protein coupled receptor subtypes: the Endothelin-A (ETA) receptor and the Endothelin-B (ETB) receptor. nih.govnih.gov ET-1 and ET-2 bind to both ETA and ETB receptors with high and roughly equal affinity. nih.govnih.gov In contrast, ET-3 shows a significantly lower affinity for the ETA receptor, making it selective for the ETB receptor at physiological concentrations. nih.govnih.gov This differential receptor affinity suggests distinct physiological roles for the isoforms. While all are involved in vasoconstriction, ET-2 also plays a critical role in ovulation, and ET-3 is involved in the development of certain nerves and melanin-producing cells. clevelandclinic.orgnih.gov
| Feature | Endothelin-1 (ET-1) | Endothelin-2 (ET-2) | Endothelin-3 (ET-3) |
|---|---|---|---|
| Primary Production Sites | Vascular Endothelium, Epithelial Cells, Macrophages nih.gov | Kidneys, Intestines, Ovaries, Heart mdpi.comclevelandclinic.orgnih.gov | Brain, Intestines, Melanocytes mdpi.comclevelandclinic.org |
| Receptor Affinity | High affinity for ETA and ETB nih.gov | High affinity for ETA and ETB nih.govnih.gov | High affinity for ETB, low for ETA nih.govnih.gov |
| Primary Functions | Potent Vasoconstriction, Proliferation, Fibrosis nih.gov | Vasoconstriction, Ovulation, Potential role in cancer clevelandclinic.orgnih.gov | Nerve development, Melanin production, Vasoconstriction clevelandclinic.org |
Defining Big Endothelin-2 (1-37) (Human) as a Pro-peptide Intermediate
Big Endothelin-2 (1-37) (Human) is the direct, inactive precursor to the biologically active Endothelin-2 (ET-2) peptide. echelon-inc.combiosynth.com It is an intermediate polypeptide that is formed during the synthesis of ET-2. rndsystems.com As a pro-peptide, Big Endothelin-2 itself is considered biologically inert and must undergo enzymatic cleavage to become the potent vasoconstrictor ET-2. mdpi.comechelon-inc.com The human form of this pro-peptide consists of a 37-amino acid chain. biosynth.com
| Property | Description |
|---|---|
| Compound Name | Big Endothelin-2 (1-37) (Human) |
| Classification | Pro-peptide / Precursor Peptide echelon-inc.combiosynth.com |
| Biological Activity | Inactive intermediate rndsystems.commdpi.com |
| Amino Acid Count | 37 biosynth.com |
| End Product | Endothelin-2 (ET-2) echelon-inc.com |
Hierarchical Position of Big Endothelin-2 (1-37) (Human) within the Endothelin Biosynthetic Pathway
The production of mature endothelin peptides is a regulated, multi-step process that begins at the genetic level. nih.govresearchgate.net For Endothelin-2, the EDN2 gene is transcribed and translated to produce a large precursor protein called preproendothelin-2. rndsystems.com This initial polypeptide is then cleaved by enzymes known as furin-type proprotein convertases. nih.govnih.gov This cleavage event removes the signal peptide and other fragments, resulting in the formation of the 37-amino acid intermediate, Big Endothelin-2 (1-37). biosynth.com
The final and crucial step in the pathway is the conversion of the inactive Big Endothelin-2 into the active 21-amino acid ET-2. This conversion is primarily catalyzed by a membrane-bound metalloprotease called Endothelin-Converting Enzyme (ECE). nih.govechelon-inc.com ECE specifically cleaves the bond between Tryptophan-21 and Valine-22 of the Big ET-2 peptide. ed.ac.uk Research also indicates that other enzymes, such as chymase, can process big endothelins, representing an alternative pathway for the production of mature endothelins. mdpi.comnih.gov
| Step | Precursor | Enzyme | Product |
|---|---|---|---|
| 1. Transcription & Translation | EDN2 Gene | N/A | Preproendothelin-2 rndsystems.com |
| 2. Initial Cleavage | Preproendothelin-2 | Furin-type proteases nih.govresearchgate.net | Big Endothelin-2 (1-37) (Human) biosynth.com |
| 3. Final Conversion | Big Endothelin-2 (1-37) (Human) | Endothelin-Converting Enzyme (ECE) / Chymase nih.govechelon-inc.com | Endothelin-2 (ET-2) |
Properties
CAS No. |
132699-72-0 |
|---|---|
Molecular Formula |
C188H269N45O56S4 |
Molecular Weight |
4183.68 |
Origin of Product |
United States |
Molecular Biology and Genetic Architecture of Endothelin 2
EDN2 Gene: Genomic Organization and Transcriptional Control
In humans, the EDN2 gene, which codes for Endothelin-2, is located on chromosome 1 at position 1p34. nih.govwikipedia.org The gene consists of six exons. nih.gov This location is distinct from the genes encoding the other two endothelin isoforms, ET-1 and ET-3, which are found on different chromosomes. google.com
Table 1: Genomic Location of the Human EDN2 Gene
| Feature | Description |
|---|---|
| Gene Symbol | EDN2 |
| Chromosome | 1 |
| Band | 1p34.2 |
| Start Coordinate (bp) | 41,478,775 |
| End Coordinate (bp) | 41,484,683 |
Data sourced from NCBI and Ensembl databases. wikipedia.orgnih.gov
The expression of the EDN2 gene is tightly regulated by various factors and signaling pathways. For instance, tumor necrosis factor-alpha (TNF-α), forskolin (B1673556), and dibutyryl cAMP have been shown to increase ET-2 mRNA synthesis and release through distinct signaling pathways. nih.gov Hypoxia has also been identified as a key regulator, particularly in the context of cancer and ovulation. nih.govbioscientifica.comnih.gov The promoter region of the EDN2 gene contains a hypoxia response element (HRE), suggesting a direct transcriptional regulation by hypoxia-inducible factor 1-alpha (HIF-1α). bioscientifica.comnih.gov Furthermore, in ovarian granulosa cells, the expression of EDN2 is triggered by the luteinizing hormone (LH) surge and subsequent progesterone (B1679170) receptor activity. bioscientifica.com
Preproendothelin-2: The Primary Translation Product of EDN2
The initial product of the EDN2 gene translation is a precursor protein called preproendothelin-2. nih.govnih.gov In humans, the longest transcript of the EDN2 gene encodes a preproprotein of 178 amino acids. nih.govgenecards.orguniprot.org
The first step in the processing of preproendothelin-2 involves the removal of a signal sequence. nih.govnih.gov This signal peptide, comprising the first 24 amino acids, directs the protein to the secretory pathway. uniprot.org Once cleaved, the resulting molecule is proendothelin-2.
Endothelin-2 mRNA Expression Patterns in Human Tissues and Cell Lines
The expression of EDN2 mRNA is not as widespread as that of EDN1, but it is detectable in a variety of human tissues and cell lines, indicating specific physiological roles. nih.gov
EDN2 mRNA has been identified in several human tissues, including the heart, lungs, kidneys, intestine, and ovaries. nih.gov High levels of expression have been particularly noted in the ovaries, specifically in the granulosa cells of periovulatory follicles, and throughout the intestine. nih.govoup.com It is also expressed in vascular endothelial cells of these organs. wikipedia.orgmapmygenome.in In the cardiovascular system, EDN2 gene expression is common in the human right atrium. nih.gov Additionally, it has been detected in various cancer cell lines, such as renal adenocarcinoma and breast cancer cells. nih.gov
Table 2: Tissue-Specific Expression of Human Endothelin-2 mRNA
| Tissue/Organ | Expression Level | Reference |
|---|---|---|
| Ovary | High, particularly in granulosa cells of periovulatory follicles. | nih.govoup.com |
| Intestine | High and distributed throughout. | nih.govoup.com |
| Kidney | Present. | nih.govwikipedia.orgmapmygenome.in |
| Heart | Present, especially in the right atrium. | nih.govnih.gov |
| Lung | Present. | nih.gov |
This table summarizes findings from multiple studies and is not exhaustive.
Cellular Localization of Endothelin-2 mRNA
The messenger RNA (mRNA) that codes for ET-2 has been identified in a variety of human tissues, indicating its synthesis in specific cell types. nih.gov While not as widespread as its isoform ET-1, the presence of ET-2 mRNA points to its significant localized functions. nih.gov
Notably, ET-2 mRNA has been detected within the cytoplasm of endothelial cells . nih.gov Research utilizing reverse transcriptase-polymerase chain reaction (RT-PCR) has successfully identified splice variants of ET-2 mRNA in cultured human umbilical vein endothelial cells (HUVECs). nih.gov This localization within the vascular endothelium suggests a potential role for ET-2 in modulating vascular tone, similar to ET-1. nih.gov
Furthermore, significant expression of the ET-2 gene has been observed in human renal adenocarcinoma cells , specifically the ACHN cell line. nih.govnih.gov Studies have confirmed that these cancer cells not only synthesize but also secrete immunoreactive ET-2. nih.gov In fact, investigations into clear cell renal cell carcinoma (ccRCC) have revealed that the up-regulation of ET-2 in tumor tissue compared to normal kidney tissue is a frequent occurrence. nih.gov This suggests a potential involvement of ET-2 in the pathophysiology of this particular cancer.
Beyond these specific examples, ET-2 mRNA has been identified in a range of other human tissues, including the heart, lungs, kidneys, intestines, and ovaries. nih.gov
| Cell Type | Method of Detection | Significance |
| Endothelial Cells (Human Umbilical Vein) | RT-PCR | Suggests a role in vascular regulation. nih.govnih.gov |
| Renal Adenocarcinoma Cells (ACHN line) | RT-PCR, cDNA cloning, Northern blot | Indicates synthesis and secretion by these cancer cells, implying a role in tumor biology. nih.govnih.gov |
Modulatory Factors Influencing EDN2 Gene Expression
The expression of the EDN2 gene, which encodes for Endothelin-2, is not static but is influenced by a variety of factors. These modulators can either stimulate or suppress gene expression, thereby altering the levels of ET-2 produced.
One of the most significant modulators of EDN2 gene expression is hypoxia , or low oxygen conditions. nih.gov In several human breast tumor cell lines, hypoxia has been shown to up-regulate ET-2 mRNA. nih.gov This increase is dependent on the hypoxia-inducible factor 1 (HIF-1) transcription factor. nih.gov This suggests that in the hypoxic microenvironment of a tumor, increased ET-2 production may act as a survival factor for cancer cells. nih.govwikipedia.org
In the context of ovarian physiology, progesterone and the subsequent activation of hypoxia-inducible factors are thought to drive the expression of EDN2 in granulosa cells during the periovulatory phase. nih.govbioscientifica.com
Other factors have also been identified as regulators of EDN2 expression. In human renal adenocarcinoma cell lines, tumor necrosis factor-alpha (TNF-α), as well as agents that increase intracellular cyclic AMP (cAMP) levels like forskolin and dibutyryl cAMP, have been shown to stimulate a concentration-dependent increase in both ET-2 mRNA synthesis and peptide release. nih.gov This indicates the involvement of at least two distinct signaling pathways in the regulation of ET-2: one mediated by the TNF receptor-1 and another via a cAMP-dependent mechanism. nih.gov
| Modulatory Factor | Effect on EDN2 Expression | Cell/Tissue Context | Mediating Pathway/Mechanism |
| Hypoxia | Increase | Breast tumor cells, Granulosa cells | Hypoxia-Inducible Factor 1 (HIF-1) nih.govnih.gov |
| Progesterone | Increase | Granulosa cells | Linked to hypoxia-inducible factors nih.govbioscientifica.com |
| Tumor Necrosis Factor-α (TNF-α) | Increase | Renal adenocarcinoma cells | TNF receptor-1 signaling nih.gov |
| Forskolin (cAMP elevator) | Increase | Renal adenocarcinoma cells | cAMP-dependent pathway nih.gov |
| Dibutyryl cAMP (cAMP analog) | Increase | Renal adenocarcinoma cells | cAMP-dependent pathway nih.gov |
Biosynthesis and Proteolytic Processing of Big Endothelin 2 1 37 Human
Furin-Mediated Cleavage of Proendothelin-2 to Big Endothelin-2 (1-37)
The initial cleavage of proendothelin-2 to generate Big Endothelin-2 is a critical step in the biosynthetic pathway. nih.gov This process is primarily mediated by a member of the subtilisin-like proprotein convertase family, furin. nih.govnih.gov
Furin is a calcium-dependent serine endoprotease that is ubiquitously expressed and predominantly localized in the trans-Golgi network. nih.govnih.gov It recognizes and cleaves precursor proteins at specific sites, typically characterized by the consensus sequence Arg-X-(Lys/Arg)-Arg. nih.govnih.gov The amino acid sequences of endothelin precursors, including proendothelin-2, contain these characteristic furin cleavage sites. nih.gov The action of furin on proendothelin-2 results in the liberation of the 37-amino acid intermediate, Big Endothelin-2. nih.gov Studies have demonstrated that inhibiting furin activity, for instance with decanoyl-Arg-Val-Lys-Arg chloromethylketone, can abolish the production of endothelins, highlighting the essential role of this enzyme in the initial processing of endothelin precursors. epa.gov
Endothelin Converting Enzymes (ECEs) and Big Endothelin-2 (1-37) Conversion to Endothelin-2 (ET-2)
The final and rate-limiting step in the biosynthesis of ET-2 is the conversion of Big Endothelin-2 (1-37) into the mature 21-amino acid peptide. wikipedia.org This conversion is catalyzed by a family of membrane-bound zinc metalloproteases known as endothelin-converting enzymes (ECEs). nih.govnih.gov Two major isoforms, ECE-1 and ECE-2, have been identified and characterized. nih.govnih.gov
Both ECE-1 and ECE-2 are capable of cleaving Big Endothelin-2 at the Trp21-Val22 bond to produce active ET-2. nih.govnih.gov However, they exhibit distinct characteristics, including different optimal pH for their activity. ECE-1 functions optimally at a neutral pH, whereas ECE-2 has an acidic pH optimum, suggesting they may operate in different cellular compartments. nih.govnih.gov
In vitro studies have revealed significant differences in the efficiency with which ECE-1 and ECE-2 convert the various big endothelin isoforms. Generally, both enzymes show a preference for Big ET-1 as a substrate over Big ET-2 and Big ET-3. jci.orgnih.gov Research indicates that the rate of conversion of Big ET-2 by both ECE-1 and ECE-2 is less than 10% of that observed for Big ET-1 under the same experimental conditions. nih.govnih.gov The three isoforms of ECE-1 (ECE-1a, ECE-1b, and ECE-1c) cleave the big endothelin isoforms with similar relative velocities, showing a clear preference for Big ET-1. nih.gov
Table 1: Relative Conversion Rates of Big Endothelin Isoforms by ECE-1 Isoenzymes
| Big Endothelin Isoform | Relative Velocity of Cleavage |
|---|---|
| Big Endothelin-1 (B181129) | 1.0 |
| Big Endothelin-2 | 0.1 |
| Big Endothelin-3 | 0.1 |
Data based on findings from Schweizer et al. (1999). nih.gov
The activity of endothelin-converting enzymes can be blocked by specific inhibitors. Phosphoramidon (B1677721), a broad-spectrum metalloprotease inhibitor, has been instrumental in studying the conversion of big endothelins. nih.govnih.gov Research has shown that phosphoramidon effectively inhibits the conversion of Big ET-2 to ET-2 in a dose-dependent manner in various experimental models, including human renal adenocarcinoma cells and in vivo rat models. nih.govnih.gov This inhibition leads to a decrease in the levels of mature ET-2 and a corresponding increase in the concentration of its precursor, Big ET-2. nih.gov
More selective ECE inhibitors have also been developed and utilized in research. For instance, the non-peptide dual inhibitors of ECE and neutral endopeptidase (NEP), CGS 26393 and CGS 26303, have been shown to inhibit the contractile responses induced by all three big endothelin isoforms. nih.gov Furthermore, highly selective ECE inhibitors like FR901533 have been used to investigate the specific roles of ECE in pathological conditions. nih.gov
A notable discrepancy exists between the observed efficiency of Big Endothelin-2 conversion in laboratory settings versus living organisms. While in vitro studies using purified or cloned enzymes consistently show that Big ET-2 is a poor substrate for ECE-1 and ECE-2 compared to Big ET-1, functional studies in native tissues and in vivo models suggest a much more efficient conversion. nih.gov
For example, in human isolated bronchus, Big ET-2 induced contractions that were comparable to those caused by Big ET-1, and the maximal response was equivalent to that of ET-2, indicating a complete conversion of the precursor. nih.gov Similarly, in vivo studies in rats have demonstrated that Big ET-2 is efficiently converted to produce significant cardiovascular effects, which can be blocked by phosphoramidon. nih.gov These findings suggest that within the complex biological environment of tissues, the conversion of Big Endothelin-2 may be more efficient than predicted by in vitro enzyme assays. nih.gov It is hypothesized that the ECE activity within certain tissues may have equal specificity for both Big ET-1 and Big ET-2, or that other, as-yet-uncharacterized enzymes may contribute to this conversion in vivo. nih.govjci.org
ECE-1 and ECE-2 Specificity and Catalytic Efficiency for Big Endothelin-2 (1-37)
Alternative Proteolytic Processing Pathways of Big Endothelin-2 (1-37) (Human)
While the primary pathway for the generation of mature Endothelin-2 (ET-2) involves Endothelin-Converting Enzymes (ECEs), alternative proteolytic processing pathways for its precursor, Big Endothelin-2 (1-37) (Human), have been identified. These alternative routes, primarily involving the enzyme chymase, contribute to the complex regulation of the endothelin system.
An alternative pathway for the synthesis of endothelins involves chymase, a serine protease found in the mast cells of blood vessel walls. nih.gov This enzyme plays a significant role in the processing of Big ET-2.
Purified monkey chymase has been demonstrated to cleave the Tyr31-Gly32 bond of Big Endothelin-2 (1-37) (Human). nih.gov This cleavage results in the formation of a 31-amino acid intermediate peptide, Endothelin-2(1-31) (ET-2(1-31)). nih.govnih.gov This intermediate is distinct from the mature, 21-amino acid ET-2. In studies using isolated monkey trachea, the contractile response induced by Big ET-2 was significantly suppressed by chymostatin, a chymase inhibitor, suggesting that the conversion of Big ET-2 to the contractile ET-2(1-31) is predominantly dependent on chymase activity. nih.gov
Interestingly, while chymase can also cleave Big Endothelin-1 to form ET-1(1-31), the conversion of Big ET-2 in monkeys appears to be more specifically dependent on chymase, as chymase inhibitors did not block the effects of Big ET-1 in the same model. nih.gov
The mechanism by which the intermediate peptide ET-2(1-31) is further converted to the mature, potent vasoconstrictor ET-2(1-21) remains to be fully characterized. nih.gov Research suggests that other enzymes are likely involved in this final processing step. For instance, in the context of Big ET-1 processing, the intermediate ET-1(1-31) can be converted to mature ET-1 by neutral endopeptidase (NEP). nih.gov It is plausible that a similar mechanism exists for the conversion of ET-2(1-31) to mature ET-2, although this requires further investigation.
While ECE-1 and ECE-2 are the primary enzymes responsible for converting big endothelins to their mature forms, their efficiency varies for different isoforms. nih.gov In vitro studies have shown that ECE-1 and ECE-2 convert Big ET-1 more efficiently than Big ET-2, with the rate of Big ET-2 conversion being less than 10% that of Big ET-1 in the same assay. nih.gov This suggests a lower affinity of these enzymes for Big ET-2.
However, in some tissues, the conversion of Big ET-2 appears to be more efficient. For example, in human isolated bronchi, Big ET-2 induced a maximal contractile response equivalent to that of mature ET-2, indicating a complete conversion of the precursor. nih.gov This finding suggests that the ECE present in human bronchi may have equal specificity for both Big ET-1 and Big ET-2, or that multiple enzymes with varying specificities are present in this tissue. nih.gov
The Kell blood group protein, a metalloendopeptidase, has also been identified as an enzyme capable of processing big endothelins. ashpublications.org While it preferentially cleaves Big ET-3, it can also cleave Big ET-1 and Big ET-2 at the Trp21-Val22 bond to a much lesser extent, yielding the mature ET-1 and ET-2 peptides. ashpublications.org
The following table summarizes the key enzymes involved in the alternative processing of Big Endothelin-2 (1-37) (Human) and their cleavage products.
| Enzyme | Substrate | Cleavage Site | Product(s) |
| Chymase | Big Endothelin-2 (1-37) (Human) | Tyr31-Gly32 | ET-2(1-31) |
| Kell | Big Endothelin-2 (1-37) (Human) | Trp21-Val22 | ET-2(1-21) |
Preclinical Biological Roles and Pathophysiological Implications of the Endothelin 2 Axis
Inherent Biological Inactivity of Big Endothelin-2 (1-37) (Human)
Big Endothelin-2 (1-37) (Human) is the biologically inactive precursor to the mature, potent 21-amino acid peptide, Endothelin-2. nih.gov In its unprocessed form, Big ET-2 does not exert the significant physiological effects characteristic of its cleaved counterpart. Its activity is contingent upon enzymatic conversion by endothelin-converting enzymes (ECEs) or other proteases like chymase, which cleave the precursor to generate the active ET-2 peptide. nih.gov
Studies in animal models support this inherent inactivity. For instance, research in anesthetized rabbits has shown that Big ET-2 is poorly converted in both the pulmonary and systemic circulations, limiting its immediate hemodynamic impact. nih.gov However, when conversion does occur, the resulting ET-2 peptide can elicit significant biological responses. Chronically instrumented conscious rats administered Big ET-2 demonstrated dose-dependent pressor, bradycardic, and vasoconstrictor effects, particularly in the renal and mesenteric vascular beds, highlighting that its biological potential is realized only after conversion. nih.gov
Physiological Functions of Mature Endothelin-2 (ET-2) in Experimental Models
Once converted from its precursor, mature ET-2 is a highly potent peptide with distinct physiological roles, particularly in the regulation of vascular dynamics and reproductive processes.
Mature ET-2 is a powerful vasoconstrictor, with a potency comparable to that of ET-1 in functional assays. nih.gov This suggests that upon its release, ET-2 can significantly contribute to the regulation of physiological vascular tone. nih.govwikipedia.org The vasoconstrictive effects of endothelins, including ET-2, are primarily mediated through the activation of ETA and ETB receptors located on vascular smooth muscle cells. ahajournals.orgresearchgate.netresearchgate.net Activation of these receptors initiates a signaling cascade that leads to smooth muscle contraction and a narrowing of the blood vessel lumen. researchgate.net
A critical and distinct physiological role for ET-2 has been identified in female reproductive physiology, specifically in the process of ovulation. nih.govnih.govnih.gov Ovulation is a complex event culminating in the rupture of a mature ovarian follicle to release an oocyte. wikipedia.orgnih.govnih.gov Experimental evidence strongly indicates that ET-2 is a key signaling molecule in this process.
In animal models, ET-2 is transiently and exclusively expressed in the granulosa cells of mature, periovulatory follicles immediately before ovulation. wikipedia.orgnih.govoup.com This surge in ET-2 is believed to act as a final mechanical signal that triggers follicular rupture. nih.gov The proposed mechanism involves ET-2 binding to ETA receptors on the smooth muscle cells (myofibroblasts) located in the theca externa layer of the follicle wall. wikipedia.orgnih.govoup.combioscientifica.com This interaction induces a strong and sustained contraction of the follicle, leading to the expulsion of the oocyte. nih.govoup.com
The essential nature of ET-2 in ovulation is demonstrated in gene-knockout and pharmacological studies:
Gene-Knockout Models : Mouse models globally lacking the Edn2 gene exhibit significantly impaired ovulation and corpus luteum formation, even when stimulated with exogenous gonadotropins. plos.orgresearchgate.net
Pharmacological Inhibition : The administration of endothelin receptor antagonists (such as tezosentan or BQ-788) to rats and mice before ovulation substantially reduces the number of oocytes released and results in unruptured follicles. nih.govplos.orgresearchgate.net
| Experimental Model | Key Intervention | Observed Effect on Ovulation | Reference |
|---|---|---|---|
| Edn2 Knockout (KO) Mouse | Global deletion of the Endothelin-2 gene (Edn2) | Significantly impaired ovulation and corpus luteum formation. | plos.orgresearchgate.net |
| Wild Type Mice/Rats | Administration of Tezosentan (dual ETA/ETB antagonist) | Reduced ovulation and mature unruptured follicles. | nih.govresearchgate.net |
| Wild Type Mice | Administration of BQ-788 (selective ETB antagonist) | Reported an 85% reduction in ovulation. | nih.gov |
These findings from various animal models collectively establish ET-2 as a critical, non-redundant factor for successful ovulation. researchgate.netillinois.edu
Pathophysiological Contributions of Endothelin-2 in Disease Models (Non-Clinical)
Beyond its physiological roles, the ET-2 axis is implicated in pathological processes, particularly within the cardiovascular system.
Myocardial fibrosis, characterized by the excessive accumulation of extracellular matrix proteins in the heart tissue, is a hallmark of many cardiovascular diseases and leads to cardiac stiffness and dysfunction. mdpi.com Preclinical studies using transgenic animal models have provided direct evidence that ET-2 can drive this fibrotic process.
A key study utilized a transgenic rat model that overexpresses the human ET-2 gene. nih.gov When these rats were made diabetic (a condition known to promote cardiac damage), they developed a more severe form of diabetic cardiomyopathy compared to their non-transgenic diabetic counterparts. Specifically, the diabetic transgenic rats exhibited the highest degree of myocardial interstitial fibrosis. nih.gov This finding demonstrates that chronic overexpression of ET-2 aggravates myocardial fibrosis in the context of diabetes, independent of changes in blood pressure. nih.gov Research in these hET-2 transgenic rats showed that elevated ET-2 expression leads to an increase in myocardial fibrosis, a finding that is particularly pronounced in the presence of diabetes. nih.gov
| Animal Group | Key Characteristics | Primary Finding Regarding Myocardial Fibrosis | Reference |
|---|---|---|---|
| Nondiabetic Wild-Type | Control group | Baseline level of interstitial tissue (0.8 ± 0.01%). | nih.gov |
| Nondiabetic Transgenic | Overexpression of human ET-2 | Increased interstitial tissue compared to wild-type (1.1 ± 0.03%). | nih.gov |
| Diabetic Wild-Type | Diabetes induced | Increased interstitial tissue compared to nondiabetic wild-type (1.1 ± 0.03%). | nih.gov |
| Diabetic Transgenic | Diabetes + Overexpression of human ET-2 | Highest level of myocardial interstitial tissue (1.5 ± 0.07%), indicating severe fibrosis. | nih.gov |
This evidence from transgenic models provides strong, independent support for a detrimental role of endothelins, and specifically ET-2, in promoting pathological cardiac remodeling and fibrosis. nih.gov
Cardiovascular System:
Coronary Artery Wall Hypertrophy in Diabetic Animal Models
Studies utilizing transgenic animal models have provided significant insights into the role of the endothelin-2 (ET-2) axis in the pathology of diabetic cardiomyopathy, particularly concerning coronary artery wall hypertrophy. In a notable study, transgenic rats overexpressing the human endothelin-2 gene were used to investigate its contribution to diabetic heart disease. nih.gov When diabetes was induced in these transgenic rats, they exhibited more severe coronary and intramyocardial vessel hypertrophy compared to their wild-type diabetic counterparts. nih.gov This finding suggests that long-term overexpression of ET-2 exacerbates the detrimental cardiac changes associated with diabetes, independent of blood pressure, which did not differ between the study groups. nih.gov
The research indicated a pattern of the most severe changes occurring in the diabetic animals that were also transgenic for endothelin-2. nih.gov This was observed in both the large coronary arteries and the small intramyocardial arterioles. nih.gov These results provide strong evidence for a detrimental role of endothelins in the development of diabetic cardiac complications, including the thickening of the coronary artery walls. nih.gov The study underscores a blood pressure-independent mechanism through which the endothelin system contributes to the adverse structural remodeling of the heart in a diabetic state. nih.gov
| Parameter | Experimental Group | Key Findings | Reference |
|---|---|---|---|
| Coronary Artery Hypertrophy | Diabetic hET-2 Transgenic Rats vs. Diabetic Wild-Type Rats | Showed more severe hypertrophy of large coronary arteries. | nih.gov |
| Intramyocardial Arteriole Hypertrophy | Diabetic hET-2 Transgenic Rats vs. Diabetic Wild-Type Rats | Exhibited more severe hypertrophy of small intramyocardial arterioles. | nih.gov |
| Myocardial Interstitial Fibrosis | Diabetic hET-2 Transgenic Rats | Displayed the highest myocardial interstitial tissue volume density. | nih.gov |
| Blood Pressure | All Groups (Nondiabetic Wild-Type, Diabetic Wild-Type, Nondiabetic Transgenic, Diabetic Transgenic) | No significant difference was observed between any of the groups. | nih.gov |
Potential Modulation of Cardiac Conduction in Preclinical Studies
Emerging preclinical evidence suggests that endothelin-2 may also play a role in modulating cardiac conduction. While direct studies on Big Endothelin-2 (1-37) are limited in this specific context, investigations into the broader endothelin system provide valuable insights. Endothelin-2 has been shown to exert positive chronotropic and proarrhythmic effects. wikipedia.org Furthermore, a study involving patients with hypertrophic cardiomyopathy identified a significant association between a specific polymorphism of the EDN2 gene (the gene encoding endothelin-2) and an increased incidence of atrial fibrillation, which is the most common cause of tachyarrhythmia. nih.gov Although the functional consequences of this genetic variation are not yet fully understood, it is speculated that it could alter the transcription and translation of EDN2, thereby influencing cardiac conduction. nih.gov These findings hint at a potential role for the endothelin-2 axis in the electrical signaling of the heart, which warrants further investigation in preclinical models.
Cancer Biology:
Regulation of Cancer Cell Apoptosis in In Vitro Models (e.g., breast cancer cell lines)
In the context of cancer biology, the endothelin-2 axis has been identified as a significant regulator of cancer cell apoptosis, particularly in breast cancer cell lines. aacrjournals.org Research has demonstrated that ET-2 can act as an autocrine survival factor for breast tumor cells, especially under hypoxic conditions, which are common in the tumor microenvironment. wikipedia.orgaacrjournals.org Hypoxia, or low oxygen levels, can induce the expression of ET-2 in breast cancer cells. aacrjournals.orgresearchgate.net This increased ET-2 expression, in turn, helps to protect the tumor cells from hypoxia-associated apoptosis, thereby promoting their survival. wikipedia.orgaacrjournals.org
This protective effect is mediated through the endothelin B receptor (ET-RB). aacrjournals.org Studies have shown that the addition of an ET-RB antagonist, BQ-788, to breast tumor cells in a hypoxic environment leads to an increase in apoptosis. aacrjournals.org Conversely, the addition of ET-2 peptide to these cells under the same conditions can reverse this effect and enhance cell survival. aacrjournals.org This suggests that the autocrine signaling of ET-2 via ET-RB is a crucial mechanism by which breast cancer cells can withstand the stress of a hypoxic environment. aacrjournals.org In a murine model of breast carcinoma, intratumoral injection of the ET-RB antagonist BQ-788 resulted in increased necrosis and a reduction in tumor volume, further supporting the anti-apoptotic role of the ET-2/ET-RB pathway in vivo. aacrjournals.org
| Cell Line | Condition | Treatment | Observed Effect | Reference |
|---|---|---|---|---|
| HTH-K (Murine Breast Cancer) | Hypoxia (0.1% oxygen) | BQ-788 (ET-RB antagonist) | Increased hypoxia-associated apoptosis. | aacrjournals.org |
| HTH-K (Murine Breast Cancer) | Hypoxia (0.1% oxygen) | ET-2 peptide | Reversed the apoptotic effects of BQ-788, increasing cell survival. | aacrjournals.org |
| Human Breast Tumor Cell Lines | Hypoxia | ET-2 peptide | Increased survival. | aacrjournals.org |
| MCF-7 (Human Breast Cancer) | Hypoxia | ET-2 or BQ-788 | Showed the greatest and most consistent response to ET-2 or BQ-788. | aacrjournals.org |
Influence on Tumor Cell Invasion and Metastatic Potential in Experimental Systems
The endothelin-2 axis has been shown to significantly influence tumor cell invasion and metastatic potential in various experimental systems. aacrjournals.org Studies on human breast tumor cell lines have revealed that these cells express both ET-1 and ET-2, as well as their receptors, ET-RA and ET-RB. aacrjournals.org Breast tumor cells have been observed to migrate towards ET-1 and ET-2, indicating a chemotactic response. aacrjournals.org This migration involves signaling through both receptor subtypes. aacrjournals.org
Furthermore, both ET-1 and ET-2 have been found to increase the invasion of tumor cells through Matrigel, an artificial membrane used to simulate the extracellular matrix. aacrjournals.org The pro-invasive effects of endothelins are amplified in the presence of macrophages. aacrjournals.org Co-culturing breast tumor cells with macrophages leads to an increased invasive capacity of the tumor cells, and this effect is further enhanced by stimulation with endothelins. aacrjournals.org This enhanced invasion is associated with an increased production of matrix metalloproteinases (MMP-2 and MMP-9) by the macrophages. nih.gov Antagonists for either ET-RA or ET-RB can decrease the invasion observed in these co-culture systems. aacrjournals.org These findings suggest that the expression of endothelins and their receptors by breast tumors, particularly in conjunction with a high macrophage infiltrate, may contribute to a more invasive and metastatic phenotype. aacrjournals.org
Role in Tumor Growth and Angiogenesis Pathways
The endothelin axis, including endothelin-2, plays a role in tumor growth and the development of new blood vessels, a process known as angiogenesis. aacrjournals.org While much of the research has focused on endothelin-1 (B181129), the similar actions of ET-2 at the same receptors suggest its involvement in these pathways as well. nih.gov The endothelin system can promote tumorigenesis and tumor progression through various mechanisms, including stimulating proliferation and angiogenesis. aacrjournals.org
Endothelins contribute to angiogenesis by stimulating the growth of endothelial cells, primarily through the ET-B receptor, and by inducing the mitogenesis of vascular smooth muscle cells and pericytes via the ET-A receptor. aacrjournals.org In melanoma cells, for instance, endothelins, including ET-2, acting through the ET-B receptor, can enhance the expression and activity of hypoxia-inducible factors (HIF-1α and HIF-2α). aacrjournals.org These transcription factors, in turn, regulate the expression of target genes involved in angiogenesis, such as vascular endothelial growth factor (VEGF). aacrjournals.org In rodent models of breast cancer, hypoxia has been shown to up-regulate the mRNA of ET-2, ET-A, and ET-B receptors, further linking the endothelin-2 axis to the tumor's response to low oxygen and its subsequent drive for neovascularization. aacrjournals.org
Immune System Modulation in Experimental Settings
The endothelin-2 axis has been shown to modulate the immune system in experimental settings, with evidence pointing to its role as a chemokine and a modifier of leukocyte function. nih.gov Specifically, ET-2 has been identified as a chemoattractant for neutrophils at low concentrations. nih.gov Subsequent studies have demonstrated that ET-2 is also a potent chemotactic agent for macrophages, with its effects being mediated through the ET-B receptor. nih.gov The chemotactic response of macrophages to ET-2 is comparable in strength to their response to CCL2, a well-established inflammatory chemokine. nih.gov
This immunomodulatory role of ET-2 has significant implications for cancer. nih.gov For example, in the tumor microenvironment, areas of hypoxia can lead to increased ET-2 expression. nih.gov This localized increase in ET-2 can attract macrophages to the tumor site. nih.gov Once at the tumor, these macrophages can be activated to express matrix metalloproteinases, which facilitate local tissue invasion by the cancer cells. nih.gov The presence of these activated macrophages, in turn, can enhance the invasive potential of tumor cells that have up-regulated endothelin receptors. nih.gov This interplay between the endothelin-2 axis and immune cells like macrophages highlights a mechanism through which the tumor can co-opt the immune system to promote its own invasion and metastasis. nih.gov
Neural System Development:
The Endothelin-2 axis plays a significant role in the development and function of the neural system, partly through its interaction with and regulation of various neurotrophic factors. This influence is often mediated by Endothelin B (ETB) receptors, which are expressed on glial cells such as astrocytes. mdpi.com Activation of these astrocytic ETB receptors can stimulate the production and release of several crucial growth factors, including brain-derived neurotrophic factor (BDNF), glial cell line-derived neurotrophic factor (GDNF), and nerve growth factor (NGF). mdpi.com These factors are essential for neuronal survival, differentiation, and plasticity.
A key example of this interaction is observed in the development of the enteric nervous system (ENS), which is responsible for the innervation of the gastrointestinal tract. biologists.com The proper migration of enteric neural crest cells (ENCCs), the precursors to enteric neurons and glia, is coordinated by functional interactions between the Endothelin-3 (EDN3)-EDNRB pathway and the GDNF-RET receptor tyrosine kinase pathway. biologists.com Both GDNF and EDN3 are highly expressed at critical locations during gut development, and their signaling pathways appear to work in concert to guide ENCC migration and ensure proper organ innervation. biologists.com
Furthermore, evidence suggests that endothelins can influence glial cells in other parts of the nervous system. In the retina, ET-2 released from photoreceptors under stress can act on Müller cells, inducing the synthesis and secretion of neuroprotective agents like fibroblast growth factor-2 (FGF-2) and leukemia inhibitory factor (LIF). nih.gov Similarly, studies on dorsal root ganglia (DRG) cultures suggest that inhibiting ETBR signaling may alter the release of trophic factors from satellite glial cells, thereby promoting axon growth. elifesciences.org These findings collectively indicate that the endothelin system, including ET-2, is a key modulator of the neurotrophic environment, thereby influencing the innervation and maintenance of various organs.
Receptor Pharmacology and Intracellular Signaling of Endothelin 2
Endothelin Receptor Subtypes and Endothelin-2 Binding Affinity
The endothelin system comprises three distinct peptide ligands (ET-1, ET-2, and ET-3) and two primary G protein-coupled receptor (GPCR) subtypes: the Endothelin A (ETA) receptor and the Endothelin B (ETB) receptor. nih.govguidetopharmacology.org These receptors are integral membrane proteins characterized by seven transmembrane domains. guidetopharmacology.org
Endothelin A (ETA) Receptor and Endothelin B (ETB) Receptor Interactions with Endothelin-2
Endothelin-2, a 21-amino acid peptide, exhibits high-affinity binding to both ETA and ETB receptors. nih.govnih.gov Structurally, ET-2 differs from ET-1 by only two amino acids. nih.gov This structural similarity results in both peptides having nearly identical and high affinity for both receptor subtypes. nih.govnih.gov The binding of ET-2 to these receptors initiates a cascade of intracellular events that ultimately determine the cellular response. The ETA receptor is predominantly located on vascular smooth muscle cells, where its activation leads to vasoconstriction. guidetopharmacology.orgwikipedia.org In contrast, ETB receptors are found on endothelial cells and their activation typically mediates vasodilation through the release of nitric oxide. guidetopharmacology.orgwikipedia.org However, ETB receptors are also present on smooth muscle cells in some vascular beds, where they can also contribute to vasoconstriction. guidetopharmacology.org
Comparison of Endothelin-2 Receptor Selectivity with ET-1 and ET-3
The receptor binding profiles of the three endothelin isoforms exhibit key differences in selectivity. While both ET-1 and ET-2 bind with high and roughly equal affinity to both ETA and ETB receptors, ET-3 displays a distinct preference for the ETB receptor. nih.govnih.govnih.gov At physiological concentrations, ET-3 has significantly lower affinity for the ETA receptor compared to ET-1 and ET-2. nih.govnih.gov This differential selectivity allows for nuanced regulation of the endothelin system, where ET-3 can selectively activate ETB receptor-mediated pathways.
Table 1: Comparative Binding Affinity of Endothelin Isoforms for ETA and ETB Receptors
| Endothelin Isoform | ETA Receptor Affinity | ETB Receptor Affinity |
| Endothelin-1 (B181129) (ET-1) | High | High |
| Endothelin-2 (ET-2) | High | High |
| Endothelin-3 (ET-3) | Low | High |
G-Protein Coupled Receptor (GPCR) Signaling Mechanisms
Endothelin receptors belong to the Class A family of GPCRs. frontiersin.orgbiologists.com Upon ligand binding, these receptors undergo a conformational change that facilitates their interaction with and activation of intracellular heterotrimeric G proteins.
Coupling to Heterotrimeric G Proteins (Gα, Gβ, Gγ Subunits)
Heterotrimeric G proteins are composed of three subunits: Gα, Gβ, and Gγ. biologists.com In the inactive state, the Gα subunit is bound to guanosine (B1672433) diphosphate (B83284) (GDP) and is complexed with the Gβγ dimer. Receptor activation promotes the exchange of GDP for guanosine triphosphate (GTP) on the Gα subunit, causing its dissociation from both the receptor and the Gβγ dimer. The activated Gα-GTP and the free Gβγ dimer can then interact with and modulate the activity of various downstream effector proteins. biologists.com Endothelin receptors have been shown to couple to several families of Gα subunits, including Gαq/11, Gαi/o, Gαs, and Gα12/13, with the specific coupling profile varying depending on the cell and tissue type. frontiersin.orgbiologists.com
Divergent Intracellular Effects Triggered by ETAR and ETBR Activation
The activation of ETA and ETB receptors can trigger distinct and sometimes opposing intracellular signaling pathways, leading to a wide range of cellular responses. nih.gov
ETA Receptor Activation: Primarily coupled to Gαq/11, activation of ETA receptors on vascular smooth muscle cells leads to the stimulation of phospholipase C (PLC). oup.com This results in vasoconstriction, cell proliferation, and inflammation. nih.gov
ETB Receptor Activation: The signaling pathways initiated by ETB receptor activation are more diverse. On endothelial cells, ETB receptors often couple to Gαi/o and Gαs, leading to the production of nitric oxide and subsequent vasodilation. frontiersin.org ETB receptors also play a crucial role in clearing circulating endothelin peptides from the bloodstream. nih.gov In other cell types, such as astrocytes, ETB receptors can couple to Gαi, inhibiting intercellular communication. oup.com
Major Downstream Intracellular Signaling Cascades
The activation of G proteins by endothelin receptors initiates several major downstream signaling cascades that ultimately mediate the physiological effects of ET-2.
One of the principal pathways activated by ET-2, particularly through the ETA receptor, is the phospholipase C (PLC) pathway . Upon activation by Gαq/11, PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). oup.comahajournals.org
IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. oup.comahajournals.org This rapid increase in intracellular Ca2+ concentration is a key event in initiating cellular responses such as smooth muscle contraction. nih.govwikipedia.org
DAG , in conjunction with the elevated intracellular Ca2+, activates protein kinase C (PKC) . oup.com Activated PKC can then phosphorylate a variety of target proteins, leading to further downstream signaling events, including the regulation of ion channels and gene expression.
Another important signaling cascade involves the mitogen-activated protein kinase (MAPK) pathway . Endothelin receptor activation, often through β-arrestin-mediated signaling, can lead to the activation of kinases such as Src and the subsequent phosphorylation and activation of the Erk MAPK pathway. nih.gov This pathway is heavily involved in regulating cell growth, proliferation, and differentiation.
Furthermore, endothelin receptor activation can modulate the activity of various ion channels. For instance, ET-1 has been shown to inhibit voltage-gated K+ channels through a PKC-dependent mechanism, which contributes to vasoconstriction. oup.com Additionally, activation of Gq/11-coupled receptors can inhibit G protein-coupled inwardly rectifying potassium (Kir) channels via a phospholipase A2-mediated mechanism. nih.gov
Mitogen-Activated Protein Kinase (MAPK) Pathways (e.g., ERK)
The Mitogen-Activated Protein Kinase (MAPK) pathways are crucial signaling cascades that convert extracellular stimuli into a wide range of cellular responses. One of the most well-characterized MAPK pathways involves the Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2). Activation of both ETA and ETB receptors by endothelin peptides, including ET-2, leads to the phosphorylation and activation of ERK1/2. nih.gov This activation is a key mechanism through which ET-2 influences cellular processes such as proliferation and migration in various cell types, including vascular smooth muscle cells and tumor cells.
The activation of ERK1/2 is mediated by an upstream kinase, MAPK kinase (MEK). nih.gov The signaling cascade is initiated by the G protein-coupled endothelin receptors, which can signal through different G proteins to activate MEK and subsequently ERK1/2. For instance, in human aortic smooth muscle cells, endothelin-1 (ET-1) induced activation of ERK1/2 has been shown to be dependent on intracellular calcium signals and protein kinase C (PKC). nih.gov While much of the detailed research has focused on ET-1, the similar receptor binding profiles of ET-1 and ET-2 suggest analogous mechanisms of action.
In the context of cancer biology, the ET-2-mediated activation of the p42/p44 MAPK pathway (ERK1/2) has been shown to be involved in the chemotaxis and invasion of breast tumor cells. This signaling is mediated through both ETA and ETB receptors. nih.gov
Table 1: Research Findings on Endothelin-2 and MAPK/ERK Pathway
| Cell Type | Receptor(s) Involved | Downstream Effect | Reference |
|---|---|---|---|
| Human Aortic Smooth Muscle Cells | ETA and ETB | Phosphorylation of ERK1/2 | nih.gov |
| Breast Carcinoma Cells | ETA and ETB | Chemotaxis and invasion via p42/p44 MAPK | nih.gov |
Phosphatidylinositol 3-Kinase (PI3K)/AKT Signaling Pathway
The Phosphatidylinositol 3-Kinase (PI3K)/AKT signaling pathway is another critical intracellular cascade that governs a variety of cellular processes, including cell survival, growth, and metabolism. Activation of this pathway is a known downstream effect of endothelin receptor stimulation. mdpi.com The PI3K/AKT pathway can be activated by growth factors and hormones, leading to the phosphorylation and activation of AKT, a serine/threonine kinase. Activated AKT then phosphorylates a multitude of downstream targets, thereby regulating their activity.
In the context of endothelial cells, the PI3K/AKT pathway is involved in the activation of endothelial nitric oxide synthase (eNOS), which leads to the production of nitric oxide (NO), a key vasodilator. nih.gov While much of the specific research has centered on ET-1, the activation of endothelin receptors by ET-2 is also implicated in modulating this pathway. For example, in systemic sclerosis, a condition characterized by endothelial dysfunction, endothelin-1 is known to contribute to pathological processes through pathways including PI3K/Akt signaling. mdpi.com
The PI3K/AKT/mTOR signaling pathway is also a central regulator of cell proliferation and survival in the context of cancer, and its overactivation can contribute to tumor radioresistance. mdpi.com Given the role of endothelins in tumorigenesis, the modulation of the PI3K/AKT pathway by ET-2 is an area of significant interest.
Table 2: Research Findings on Endothelin Signaling and the PI3K/AKT Pathway
| Cell Type/System | Effect | Implication | Reference |
|---|---|---|---|
| Human Umbilical Vein Endothelial Cells | eNOS activity enhancement | NO production | nih.gov |
| Systemic Sclerosis Pathophysiology | Contribution to fibrosis and vascular dysfunction | Disease progression | mdpi.com |
Activation of Adenylyl Cyclase and Phospholipases (PLCβ, PLA2)
Upon binding to its receptors, ET-2 can trigger the activation of several enzymes involved in the generation of second messengers, including adenylyl cyclase and various phospholipases.
Adenylyl Cyclase: The activation of adenylyl cyclase leads to the production of cyclic AMP (cAMP) from ATP. wikipedia.org While some G protein-coupled receptors directly activate or inhibit adenylyl cyclase via Gs or Gi proteins, the activation of this enzyme by endothelins can be more complex. nih.gov For instance, in airway smooth muscle, ET-1 has been shown to increase cAMP concentrations via ETB receptor activation. This effect, however, appears to be indirect and mediated by the activation of cytosolic phospholipase A2 (c-PLA2). nih.gov This suggests a potential counterregulatory mechanism where ET-2, acting through ETB receptors, could also modulate cAMP levels.
Phospholipase Cβ (PLCβ): Endothelin receptors are coupled to Gq/11 proteins, which directly activate phospholipase Cβ (PLCβ). nih.govwikipedia.org PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). wikipedia.org IP3 diffuses into the cytoplasm and binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions. DAG remains in the plasma membrane and, along with calcium, activates protein kinase C (PKC). wikipedia.org The activation of PLCβ is a central event in endothelin-induced signaling, leading to a cascade of downstream effects.
Phospholipase A2 (PLA2): Endothelins have also been shown to activate phospholipase A2 (PLA2). nih.gov This enzyme is responsible for the hydrolysis of membrane phospholipids (B1166683) to release arachidonic acid, a precursor for the synthesis of prostaglandins (B1171923) and leukotrienes, which are potent inflammatory mediators. nih.govmdpi.com In cultured vascular smooth muscle cells, endothelin was found to induce the release of arachidonic acid from both phosphatidylcholine and phosphatidylinositol. nih.gov This activation of PLA2 and subsequent production of eicosanoids contributes to the inflammatory and vasoactive properties of endothelins.
Table 3: Endothelin-Mediated Enzyme Activation
| Enzyme | Activating Receptor (Example) | Key Second Messenger/Product | Cellular Consequence (Example) | Reference |
|---|---|---|---|---|
| Adenylyl Cyclase (indirect) | ETB | cAMP | Modulation of smooth muscle contraction | nih.gov |
| Phospholipase Cβ | ETA/ETB (via Gq/11) | IP3 and DAG | Calcium release, PKC activation | wikipedia.orgnih.gov |
Calcium Signaling Dynamics
Calcium (Ca2+) is a ubiquitous and versatile second messenger that regulates a vast number of cellular processes. Endothelin-2, through its interaction with ETA and ETB receptors, profoundly influences intracellular calcium dynamics.
The binding of ET-2 to its receptors, particularly those coupled to Gq/11 proteins, triggers the activation of PLCβ. The subsequent production of IP3 leads to the release of Ca2+ from intracellular stores, primarily the endoplasmic reticulum, causing a rapid and transient increase in cytosolic Ca2+ concentration. wikipedia.orgnih.gov
In addition to mobilizing intracellular stores, endothelins also stimulate the influx of extracellular Ca2+ through various plasma membrane channels. nih.gov This influx contributes to the sustained elevation of intracellular Ca2+ levels that is often observed following endothelin stimulation. The regulation of Ca2+ influx can be complex, with evidence suggesting a biphasic response where low concentrations of ET-1 stimulate influx, while high concentrations can be inhibitory due to a negative feedback mechanism involving elevated intracellular Ca2+. nih.gov In neutrophils, the effects of ET-2 on both migration and intracellular calcium changes were found to be dependent on the presence of extracellular calcium. nih.gov
The increase in intracellular Ca2+ concentration leads to the activation of various calcium-sensitive proteins, including Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII). Ca2+ binds to calmodulin (CaM), and the Ca2+/CaM complex then binds to and activates CaMKII. wikipedia.org CaMKII is a multifunctional serine/threonine kinase that phosphorylates a wide range of substrates, thereby regulating processes such as gene expression, cell cycle, and cytoskeletal organization. nih.gov
While direct studies on ET-2 and CaMKII activation are limited, the established role of endothelin-1 in elevating intracellular calcium suggests that CaMKII is a likely downstream effector of ET-2 signaling. In the vascular endothelium, CaMKII has been implicated in the calcium-dependent activation of eNOS and the subsequent production of nitric oxide. nih.gov In human umbilical vein endothelial cells, the CaMKIIdelta6 isoform has been identified as the predominant form, and its activation is involved in thrombin-induced increases in endothelial permeability. nih.gov
Recent research has highlighted the importance of spatially and temporally organized calcium signals. Instead of uniform changes throughout the cell, Ca2+ can be released from specific stores to create localized high-concentration microdomains. These "local" calcium pools can selectively activate nearby effector proteins without necessarily leading to a global increase in cytosolic Ca2+.
Endolysosomes have been identified as an additional releasable Ca2+ store that can be mobilized by nicotinic acid-adenine dinucleotide phosphate (B84403) (NAADP). nih.gov It has been shown that endothelin-1 can stimulate calcium signaling via NAADP receptors. nih.gov This suggests that ET-2 may also regulate local calcium pools originating from these acidic organelles, which could then be involved in specific cellular processes like endosomal trafficking or coupling to ion channels in the plasma membrane. nih.gov
The elevation of intracellular calcium, whether global or local, can also lead to changes in gene expression through the activation of calcium-sensitive transcription factors or by influencing the activity of kinases that translocate to the nucleus. The Ca2+-sensitive pathway activated by endothelin has been shown to be critical for the induction of certain genes, independent of PKC activation. nih.gov
Receptor Cross-Talk and Synergistic Interactions with Other Growth Factor Pathways in Preclinical Models
The biological actions of the endothelin system are intricately linked with other signaling pathways, including those of various growth factors. While research focusing specifically on Big Endothelin-2 (1-37) (human) is limited, studies on the mature Endothelin-2 (ET-2) peptide and the closely related Endothelin-1 (ET-1) in preclinical models have revealed significant cross-talk and synergistic interactions. Given that ET-1 and ET-2 are pharmacologically similar, both exhibiting high affinity for the ETA and ETB receptors, the interactions observed for ET-1 provide critical insights into the potential behavior of ET-2. nih.govnih.gov These interactions are crucial in modulating complex physiological and pathological processes such as angiogenesis, fibrosis, and cell proliferation.
Interaction with Vascular Endothelial Growth Factor (VEGF) Signaling
A significant body of evidence from preclinical studies points to a bidirectional and often synergistic relationship between the endothelin and VEGF pathways, particularly in the context of vascular biology and pathology.
In a key preclinical study using bovine aortic endothelial cells (BAECs) and rat vascular smooth muscle cells (VSMCs), a stimulatory feedback loop between ET-1 and VEGF was identified. nih.gov VEGF was shown to increase the expression of preproET-1 mRNA and the secretion of the ET-1 peptide in endothelial cells. nih.gov Conversely, ET-1 enhanced VEGF mRNA expression and secretion in vascular smooth muscle cells, an effect mediated by the ETA receptor. nih.gov Co-culture of these two cell types amplified the expression of both ET-1 and VEGF, suggesting that their interaction may play a significant role in the coordinated proliferation of endothelial and smooth muscle cells in the vascular wall. nih.gov
Further evidence of this interplay comes from in vivo preclinical models. In stroke-prone spontaneously hypertensive rats (SHRSP), the expression profiles of ET-1, its receptors, VEGF, and its receptor Flk-1 were found to be altered in an age- and hypertension-dependent manner in the brain cortex. nih.gov Treatment with an endothelin receptor antagonist restored the cerebral levels of VEGF and its downstream signaling molecules, indicating that blocking endothelin action can normalize defects in the VEGF signaling cascade associated with hypertension-induced vascular remodeling. nih.gov
While direct studies on ET-2 and VEGF are less common, related research in granulosa-lutein cells from women with Polycystic Ovary Syndrome (PCOS) revealed reduced levels of ET-2 and the hypoxia-inducible factor HIF-1α, alongside elevated expression of VEGF. mdpi.com This suggests a complex, context-dependent regulatory relationship between the ET-2 and VEGF pathways. mdpi.com
Table 1: Preclinical Findings on Endothelin and VEGF Pathway Interaction
| Model System | Key Finding | Mediating Receptor | Implication | Reference |
|---|---|---|---|---|
| Bovine Aortic Endothelial Cells (BAECs) | VEGF enhances preproET-1 mRNA and ET-1 secretion. | Not specified | Stimulatory feedback loop in vascular cell communication. | nih.gov |
| Rat Vascular Smooth Muscle Cells (VSMCs) | ET-1 enhances VEGF mRNA expression and secretion. | ETA | Proliferation of vascular cells. | nih.gov |
| Stroke-Prone Spontaneously Hypertensive Rats (SHRSP) | Endothelin receptor blockade normalizes altered cerebral VEGF and Flk-1 levels. | ETA/ETB | Endothelin system modulates VEGF signaling in hypertension-induced vascular remodeling. | nih.gov |
| Human Granulosa-Lutein Cells (PCOS Model) | Reduced ET-2 and HIF-1α levels with elevated VEGFA expression. | Not specified | Complex, context-dependent regulation in ovarian pathophysiology. | mdpi.com |
Interaction with Transforming Growth Factor-β (TGF-β) Signaling
The cross-talk between the endothelin system and the Transforming Growth Factor-β (TGF-β) pathway is particularly critical in the pathogenesis of fibrosis. Preclinical models of cardiac fibrosis have demonstrated a synergistic interaction where both pathways act as downstream effectors of Angiotensin II (Ang II).
In a study using adult human cardiac fibroblasts, Ang II was shown to induce myofibroblast differentiation by upregulating both TGF-β1 and ET-1 through the AT1 receptor and its associated Gαq protein signaling cascade. nih.gov The study revealed that the Ang II-activated AT1 receptor signals through the TGF-β1 cascade, which in turn upregulates ET-1 expression via both Smad-dependent and ERK1/2-dependent pathways. nih.gov The subsequently elevated ET-1 then activates ETA receptors, leading to increased synthesis of collagen I and α-smooth muscle actin (α-SMA), hallmarks of fibrosis. nih.gov Crucially, the dual blockade of both the TGF-β receptor and the endothelin receptor synergistically inhibited and even reversed the myofibroblast phenotype induced by Ang II, highlighting a powerful cooperative interaction between the two pathways. nih.gov
This synergistic relationship is also implicated in other fibrotic conditions. In systemic sclerosis, endothelial injury leads to the release of profibrotic mediators, including TGF-β, which stimulates fibroblast activation. mdpi.com The process of endothelial to mesenchymal transition (EndoMT), a key mechanism in fibrosis, is driven by factors including TGF-β and is considered a pivotal link between vascular dysfunction and fibrosis. mdpi.com
Table 2: Preclinical Findings on Endothelin and TGF-β Pathway Interaction
| Model System | Key Finding | Mediating Receptor(s) | Implication | Reference |
|---|---|---|---|---|
| Adult Human Cardiac Fibroblasts | Ang II upregulates ET-1 via the TGF-β1/Smad/ERK1/2 pathway, leading to myofibroblast differentiation. | AT1, TGF-β Receptor, ETA | Synergistic action in promoting cardiac fibrosis. | nih.gov |
| Adult Human Cardiac Fibroblasts | Dual antagonism of TGF-β and Endothelin receptors synergistically prevents and reverses Ang II-induced myofibroblast differentiation. | TGF-β Receptor, ETA/ETB | Novel therapeutic strategy for cardiac fibrosis by targeting both pathways. | nih.gov |
Interaction with Epidermal Growth Factor (EGF) Signaling
The interaction between the endothelin system and the Epidermal Growth Factor (EGF) pathway appears to be highly context-dependent, with evidence for both inhibitory and activational cross-talk.
A direct interaction involving ET-2 was demonstrated in human renal adenocarcinoma cells, where Epidermal Growth Factor (EGF) was found to have an inhibitory effect on the production of ET-2, but not ET-1. nih.gov This finding suggests a distinct regulatory mechanism for ET-2 expression and points to a potential antagonistic relationship with the EGF pathway in certain cancer contexts. nih.gov
In contrast, other preclinical models show a cooperative relationship, often involving transactivation of the EGF receptor (EGFR). In a mouse model of chronic kidney disease, Angiotensin II infusion was found to induce renal lesions by activating the EGFR pathway. wustl.edu This process involved the Ang II-dependent induction of the EGFR ligand Transforming growth factor-α (TGF-α) and its sheddase, TACE. wustl.edu This demonstrates a crucial role for Ang II-dependent EGFR transactivation in renal deterioration, a pathway where endothelins are also known to be significant mediators. wustl.edu
Table 3: Preclinical Findings on Endothelin and EGF Pathway Interaction
| Model System | Key Finding | Mediating Receptor(s) | Implication | Reference |
|---|---|---|---|---|
| Human Renal Adenocarcinoma Cells | EGF inhibits the production of ET-2 (but not ET-1). | EGFR | Negative regulation of ET-2 expression in a cancer cell line. | nih.gov |
| Mouse Model of Chronic Kidney Disease | Ang II-dependent EGFR transactivation (via TGF-α) promotes renal lesions. | AT1, EGFR | Cross-talk between the Renin-Angiotensin system and EGFR pathway in renal pathology, a context where endothelins are also key players. | wustl.edu |
Compound and Gene Name Directory
| Name | Type |
| α-smooth muscle actin (α-SMA) | Protein |
| Angiotensin II (Ang II) | Peptide Hormone |
| AT1 Receptor | Receptor |
| Big Endothelin-2 (1-37) (human) | Peptide Precursor |
| Collagen I | Protein |
| Endothelin-1 (ET-1) | Peptide |
| Endothelin-2 (ET-2) | Peptide |
| Endothelin Receptor Type A (ETA) | Receptor |
| Endothelin Receptor Type B (ETB) | Receptor |
| Epidermal Growth Factor (EGF) | Growth Factor |
| Epidermal Growth Factor Receptor (EGFR) | Receptor |
| ERK1/2 | Protein Kinase |
| Flk-1 (VEGFR-2) | Receptor |
| Gαq protein | G-protein subunit |
| HIF-1α | Transcription Factor |
| preproET-1 | Peptide Precursor |
| Smad | Protein |
| TACE | Enzyme |
| Transforming Growth Factor-α (TGF-α) | Growth Factor |
| Transforming Growth Factor-β (TGF-β) | Growth Factor |
| Transforming Growth Factor-β1 (TGF-β1) | Growth Factor |
| Vascular Endothelial Growth Factor (VEGF) | Growth Factor |
Advanced Research Methodologies and Experimental Models for Studying Big Endothelin 2 1 37 Human
Biochemical and Immunological Assays for Peptide Detection and Quantification
Detecting and quantifying the Big ET-2 peptide and its mature form, ET-2, in biological fluids and tissue extracts requires highly sensitive and specific assays. These methods typically rely on the specific recognition of the peptides by antibodies.
Radioimmunoassay (RIA) is a classic, highly sensitive in vitro technique used to measure the concentration of antigens, such as peptides. wikipedia.org The assay works on the principle of competitive binding, where a radiolabeled peptide (e.g., ¹²⁵I-labeled ET-2) competes with the unlabeled peptide in a sample for a limited number of antibody binding sites. nih.gov By measuring the radioactivity of the antibody-bound fraction, the concentration of the peptide in the sample can be determined from a standard curve. Several RIAs have been developed with varying specificities for the endothelin isoforms. nih.gov For example, some assays for ET-1 show 100-204% cross-reactivity with ET-2, making them suitable for measuring ET-2, while others are more specific. nih.govnih.gov
To overcome the challenge of cross-reactivity between the different endothelin peptides and their precursors, High-Performance Liquid Chromatography (HPLC) is often combined with RIA (HPLC-RIA). nih.gov In this two-step method, the complex mixture of peptides from a sample extract is first separated based on their physicochemical properties by HPLC. The collected fractions are then individually analyzed by RIA. This approach allows for the specific and accurate quantification of Big ET-2 and ET-2, even in the presence of other similar peptides like Big ET-1 and ET-1. nih.govnih.gov
The foundation of all immunoassays is the availability of high-affinity, specific antibodies. The development of antibodies against Big ET-2 and its fragments involves immunizing animals, such as rabbits, with the target peptide, which is often conjugated to a larger carrier protein to enhance its immunogenicity. nih.gov The resulting polyclonal or monoclonal antibodies can then be purified and characterized for their specificity and affinity.
Antibodies can be raised against different regions of the Big ET-2 peptide to allow for specific detection. For instance, a sandwich-type immunoassay for Big ET-1 was developed using one antibody against the C-terminal portion and another against the internal loop structure, a strategy that could be applied to Big ET-2. scispace.com The generation of recombinant Big Endothelin-1 (B181129) in E. coli has facilitated the production of sufficient quantities of the peptide for use as an immunogen, a method also applicable to Big ET-2. nih.gov The availability of specific antibodies is crucial not only for quantitative assays but also for other applications like immunohistochemistry to localize the peptide within tissues.
Enzyme Immunoassays (EIA), including the widely used Enzyme-Linked Immunosorbent Assay (ELISA), are a common alternative to RIAs. These assays use enzyme-conjugated antibodies to generate a measurable colorimetric, fluorescent, or chemiluminescent signal. nih.gov Sandwich EIAs are particularly common and offer high specificity and sensitivity. nih.gov In a typical sandwich ELISA for Big ET-2, microplate wells are coated with a "capture" antibody that binds to one region of the peptide. After the sample is added, a second, enzyme-labeled "detector" antibody that binds to a different region of Big ET-2 is introduced, forming a "sandwich" complex. abbexa.com The amount of bound enzyme, and thus the signal produced after adding a substrate, is directly proportional to the amount of peptide in the sample.
Numerous commercial ELISA kits are available for the quantification of ET-2 and Big ET peptides in various samples, including plasma, serum, and cell culture media. creative-diagnostics.comabbexa.comcaymanchem.comnovusbio.comalpco.com These kits vary in their detection range, sensitivity, and specificity.
Table 3: Comparison of Immunoassays for Endothelin-2 Peptides
| Assay Type | Principle | Typical Sensitivity | Advantages | Disadvantages | Reference |
|---|---|---|---|---|---|
| RIA | Competitive binding with radiolabeled antigen | High (fmol/tube) | Extremely sensitive, cost-effective for large batches. | Requires radioactive materials and special handling/licensing. | wikipedia.orgnih.gov |
| HPLC-RIA | HPLC separation followed by RIA quantification | High | High specificity, resolves cross-reactive peptides. | Time-consuming, requires specialized equipment. | nih.govnih.gov |
| EIA/ELISA | Enzyme-linked antibody detection (sandwich or competitive) | High (pg/mL) | No radioactive waste, high throughput, stable reagents. | Can have cross-reactivity issues without proper antibody pairing. | nih.govnih.govcaymanchem.com |
Structural Biology Approaches
The three-dimensional structures of endothelins and their receptors are crucial for understanding their biological functions and for the rational design of targeted therapeutics. While the structure of Big Endothelin-2 (1-37) itself has not been fully elucidated, advanced structural biology techniques have been applied to the mature Endothelin-2 peptide and related family members, providing significant insights into their conformational properties and receptor interactions.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Endothelin-2 Solution Structure
Nuclear Magnetic Resonance (NMR) spectroscopy has been instrumental in determining the solution structure of human Endothelin-2. nih.gov This technique allows for the study of molecules in a solution state that more closely mimics their physiological environment compared to a crystalline state.
Table 1: NMR-Derived Structural Features of Human Endothelin-2
| Structural Element | Residue Range | Description |
| Beta-strand | 1-3 | Short, anti-parallel to the alpha-helix. |
| Beta-turn | 5-8 | Type I, connecting the beta-strand and alpha-helix. |
| Alpha-helix | 9-17 | The main helical segment of the peptide. |
| Disulfide Bond 1 | Cys1-Cys15 | Connects the N-terminal region to the helical region. |
| Disulfide Bond 2 | Cys3-Cys11 | Further constrains the N-terminal and helical regions. |
Data sourced from a 1H-NMR and CD study of human endothelin-2. nih.gov
X-ray Crystallography for Related Endothelin Peptides and Receptor Complexes
While a crystal structure for Big Endothelin-2 (1-37) is not available, X-ray crystallography has provided high-resolution atomic models for the closely related human Endothelin-1 and for endothelin receptors in complex with various ligands. nih.govnih.gov These structures offer a framework for understanding how Endothelin-2, and by extension its precursor, might interact with its receptors.
The crystal structure of human Endothelin-1 revealed a compact conformation constrained by two disulfide bridges, with a main-chain conformation in its core region (residues 1-15) that is largely similar to its receptor-bound state. nih.govescholarship.org More recently, the crystal structure of the human endothelin ETB receptor has been solved in complex with antagonists such as bosentan (B193191) and the selective analog K-8794. nih.gov These complex structures have been revelatory, detailing the specific interactions between the receptor and its ligands. For instance, the bosentan-bound structure highlights key contacts within the receptor's binding pocket that are likely conserved in the ETA receptor as well. nih.gov A comparison between agonist-bound and antagonist-bound receptor structures shows unexpected similarities, yet the antagonist sterically hinders the conformational changes, like the inward movement of transmembrane helix 6, required for receptor activation. nih.gov These crystallographic insights are invaluable for the structure-based design of new drugs targeting the endothelin system. nih.gov
Cellular and Tissue-Based In Vitro Models
In vitro models using primary cells, immortalized cell lines, and isolated tissues are indispensable for investigating the biological activities of Big Endothelin-2 (1-37) and its conversion to the active Endothelin-2 peptide. These systems allow for controlled experimental conditions to dissect cellular responses and physiological functions.
Primary Cell Cultures (e.g., Endothelial Cells, Cardiomyocytes, Smooth Muscle Cells)
Primary cells, which are isolated directly from tissues, provide a physiologically relevant context for studying the endothelin system. Both the mRNA for Endothelin-2 and its precursor, Big Endothelin-2, have been detected within the cytoplasm of primary endothelial cells. nih.gov This indicates that these cells are a source of Endothelin-2 production.
Functional studies using tissue-engineered vascular media, constructed from smooth muscle cells isolated from human umbilical veins, have demonstrated the activity of Big Endothelin-2. ahajournals.org In these constructs, the addition of Big Endothelin-2 induced a contractile response, indicating the presence of a functional endothelin-converting enzyme (ECE) that cleaves the precursor into the active, vasoconstrictive Endothelin-2 peptide. ahajournals.org The contractile response to Big Endothelin-2 was less potent than that of the mature ET-2, which is consistent with the requirement for enzymatic conversion. ahajournals.org Furthermore, in the developing retina, Endothelin-2 has been shown to influence the behavior of endothelial cells, promoting the "tip cell" phenotype which is crucial for angiogenesis. pnas.org
Immortalized Cell Lines (e.g., Human Renal Adenocarcinoma (ACHN) cells, Breast Cancer Cell Lines)
Immortalized cell lines offer a consistent and reproducible system for molecular and cellular investigations. The human renal adenocarcinoma (ACHN) cell line has been a key model for studying the biosynthesis of Endothelin-2. nih.gov Research on ACHN cells demonstrated that they secrete Endothelin-2 and its precursor, Big Endothelin-2. nih.gov These studies were also crucial in identifying the activity of an endothelin-converting enzyme in these cells, which was found to be a phosphoramidon-sensitive neutral metalloprotease, similar to the enzyme that converts Big Endothelin-1. nih.gov
In the context of cancer research, various human breast cancer cell lines have been used to investigate the role of Endothelin-2. nih.govresearchgate.net Studies have shown that hypoxia, a common feature of the tumor microenvironment, upregulates the expression of Endothelin-2 mRNA in these cells. nih.gov This hypoxia-induced Endothelin-2 is proposed to act as an autocrine survival factor, helping tumor cells withstand the stressful hypoxic conditions. nih.govresearchgate.net The effects of Endothelin-2 in these breast cancer models appear to be mediated through both the ETA and ETB receptors. nih.gov
Organ Bath Studies with Isolated Human and Animal Tissues (e.g., human isolated bronchus, monkey trachea, animal vasculature)
Organ bath studies, which measure the contractility of isolated tissues in a controlled environment, have provided direct evidence for the functional effects of Big Endothelin-2. reprocell.com These experiments have demonstrated that Big Endothelin-2 causes contraction in various tissues, which is attributable to its conversion to the potent vasoconstrictor and bronchoconstrictor, Endothelin-2.
For the first time, it was shown that Big Endothelin-2 induces a contractile response in human isolated bronchi. nih.govresearchgate.net This response confirms the presence of a functional endothelin-converting enzyme within human airway tissue capable of processing Big Endothelin-2. nih.govresearchgate.net The maximal contraction achieved with Big Endothelin-2 was comparable to that of mature Endothelin-2, suggesting an efficient conversion process in this tissue. nih.gov Similar contractile responses to Big Endothelin-2 have also been documented in isolated monkey trachea and guinea-pig bronchus. nih.gov
Table 2: Contractile Responses to Big Endothelins in Human Isolated Bronchus
| Peptide (0.1 μM) | Maximal Contractile Response (% of Acetylcholine reference) | Number of Tissues (n) |
| Big ET-1 | 108.4 ± 8.0% | 4 |
| Big ET-2 | 85.2 ± 11.8% | 7 |
| Big ET-3 | 43.0 ± 7.2% | 5 |
Data represents the mean ± standard error of the mean. nih.gov
These organ bath experiments are critical for understanding the physiological impact of the local conversion of Big Endothelin-2 to Endothelin-2 in specific tissues.
Functional Assays for Cellular Responses (e.g., Contraction, Proliferation, Apoptosis, Migration, Survival)
Functional assays are crucial for elucidating the cellular and tissue responses to Big Endothelin-2 (1-37) (Human) and its active form, Endothelin-2 (ET-2). These assays measure specific physiological or pathological processes, providing insight into the peptide's biological role.
Contraction Assays: The contractile properties of the endothelin system are well-documented. In human isolated bronchi, Big ET-1, Big ET-2, and Big ET-3 have all been shown to induce contractile responses, indicating the presence of functional endothelin-converting enzyme (ECE) within this tissue. nih.gov Big ET-2 elicited a maximal contractile response equivalent to that of mature ET-2, demonstrating its full conversion to the active peptide. nih.gov Specifically, Big ET-2 at a concentration of 0.1 microM produced a contraction that was 85.2% +/- 11.8% of the reference response to acetylcholine. nih.gov In the ovary, ET-2 triggers contraction of the myofibroblast cells in the theca layer, a process mediated by the EDNRA receptor, which is considered a critical step for follicular rupture and ovulation. nih.govplos.org
Proliferation, Apoptosis, Migration, and Survival Assays: The role of ET-2 in cell proliferation, survival, and migration is particularly evident in cancer research. In hypoxic conditions, such as those found in the microenvironment of breast tumors, ET-2 expression is increased. wikipedia.org This upregulation provides the tumor with an autocrine protective mechanism against hypoxia-associated apoptosis, thereby promoting tumor cell survival and growth. wikipedia.org Studies using breast tumor cell lines have demonstrated that when stimulated with endothelins, the cells adopt an invasive phenotype. wikipedia.org This is further supported by observations that ET-2 can act as a chemoattractant for macrophages and may also function as a survival factor in certain cancers. plos.org In colorectal cancer cells, endocrine therapy has been shown to inhibit proliferation and migration while promoting apoptosis, processes in which endothelin signaling pathways are implicated. nih.gov
In Vivo Animal Models for Mechanistic Studies
In vivo animal models are indispensable for investigating the complex physiological and pathophysiological roles of Big Endothelin-2 in a living system. These models range from genetically modified animals to those where a disease state is induced.
Genetically Modified Models (e.g., ET-2 knockout mice, hET-2 transgenic rats)
Genetically engineered models have revealed unique functions of ET-2 that distinguish it from other endothelin isoforms.
ET-2 Knockout (KO) Mice: Mice with a global knockout of the ET-2 gene (also known as vasoactive intestinal contractor, VIC, in rodents) exhibit a distinct and severe phenotype compared to ET-1 or ET-3 knockouts. nih.govwikipedia.org These ET-2-deficient mice show growth retardation, hypoglycemia, ketonemia, and hypothermia, which leads to juvenile lethality. nih.govwikipedia.org They also present with changes in lung morphology and function, highlighting a critical role for ET-2 in the development of the pulmonary system. nih.gov In the context of reproductive biology, female ET-2 knockout mice are infertile, exhibiting significantly impaired ovulation and corpus luteum formation even after stimulation with exogenous gonadotropins. plos.orgresearchgate.net This demonstrates that ET-2 is necessary for normal ovulation. plos.org
Human ET-2 (hET-2) Transgenic Rats: To study the effects of chronic ET-2 overexpression, transgenic rats expressing the human ET-2 gene have been developed. nih.govnih.gov In one model, the transgene is expressed predominantly in the kidney, gastrointestinal tract, adrenal gland, lung, and brain, leading to a 2-fold increase in plasma endothelin and a 2.5-fold increase in big-endothelin levels. nih.gov Interestingly, despite these elevated levels, the transgenic rats remain normotensive, likely due to compensatory mechanisms such as increased nitric oxide formation. nih.govnih.gov However, these animals do show alterations in organ development and function, particularly in the heart and kidneys, with evidence of glomerulosclerosis and increased myocardial fibrosis, suggesting ET-2's involvement in tissue growth and remodeling processes. nih.govnih.gov
| Model | Genetic Modification | Key Phenotypic Characteristics | Research Application |
| ET-2 KO Mouse | Global deletion of the Edn2 gene | Growth retardation, hypoglycemia, juvenile lethality, impaired lung development, female infertility due to failed ovulation. nih.govplos.orgwikipedia.org | Studying the fundamental roles of ET-2 in development, metabolism, and reproduction. |
| hET-2 Transgenic Rat | Expression of the human ET-2 gene | Elevated plasma ET-2 and Big ET-2, normotension, alterations in heart and kidney structure (e.g., glomerulosclerosis, fibrosis). nih.govnih.gov | Investigating the long-term effects of ET-2 overexpression on end-organ damage, independent of hypertension. |
Induced Disease Models for Investigating Pathophysiological Mechanisms (e.g., diabetic animal models of cardiovascular remodeling)
Induced disease models are used to study the contribution of Big ET-2 to specific pathologies. A key example is the investigation of its role in diabetic complications.
In a study utilizing the hET-2 transgenic rat, diabetes mellitus was induced via streptozotocin (B1681764) to create a model of diabetic cardiomyopathy. nih.gov The study found that the combination of diabetes and ET-2 overexpression significantly aggravated cardiac damage. Diabetic transgenic rats exhibited the most severe myocardial interstitial fibrosis and hypertrophy of both large coronary arteries and small intramyocardial arterioles compared to non-diabetic transgenic rats and diabetic wild-type rats. nih.gov These findings provide strong, blood pressure-independent evidence for a detrimental role of endothelins in promoting the adverse cardiovascular remodeling seen in diabetes. nih.gov Studies in other diabetic rat models have also shown that diabetes-induced vascular remodeling is associated with increased expression of endothelin and its receptors, further implicating the pathway in diabetic vasculopathy. uwo.ca
| Animal Model | Disease Induction | Key Findings Related to Big ET-2 | Pathophysiological Insight |
| hET-2 Transgenic Rat | Streptozotocin-induced diabetes | Exacerbated diabetic cardiomyopathy: more severe coronary and intramyocardial vessel hypertrophy and myocardial interstitial fibrosis compared to diabetic wild-type rats. nih.gov | Demonstrates a direct, blood pressure-independent role for ET-2 in aggravating diabetic cardiac remodeling and fibrosis. |
| Streptozotocin-induced Diabetic Rat | Streptozotocin-induced diabetes | Upregulation of endothelin system components in the aorta, associated with vascular hypertrophy and remodeling. uwo.ca | Supports the role of the endothelin pathway in the pathogenesis of diabetic macroangiopathy. |
Acute and Chronic Administration Studies in Anesthetized Animal Models (e.g., rabbits, guinea-pigs, rats)
Administering Big ET-2 directly to animal models allows for the detailed characterization of its immediate and long-term hemodynamic effects.
Acute Administration: Studies in conscious, chronically instrumented rats have shown that administration of Big ET-2 causes dose-dependent pressor (vasoconstriction), bradycardic (slowed heart rate), renal, and mesenteric vasoconstrictor effects. nih.gov These effects confirm that Big ET-2 is efficiently converted in vivo to its active form. nih.gov Similar results were observed in anesthetized, ganglion-blocked rats. nih.gov In anesthetized rabbits, the pressor responses to Big ET-2 were markedly reduced by an ET-A receptor antagonist (BQ-123), indicating that the vasoconstrictor effects are mediated primarily through this receptor subtype. nih.gov Interestingly, blockade of ET-B receptors potentiated the pressor responses to ET-1 and Big ET-1 but not to Big ET-2 in rabbits, suggesting differences in the processing or clearance of the precursors. nih.gov
Chronic Administration: Chronic overexpression in the hET-2 transgenic rat model serves as a form of chronic administration study. These studies reveal that long-term elevation of ET-2 leads to significant end-organ changes, including myocardial fibrosis and coronary artery wall hypertrophy, particularly in the context of co-existing pathologies like diabetes. nih.govnih.gov Another model uses adeno-associated virus (AAV) to drive endothelin expression, creating a model of chronic reduced retinal blood flow to mimic glaucoma, which results in retinal ganglion cell loss. life-science-alliance.orgnih.gov
Pharmacological Interventions and Tools in Research
Pharmacological agents, particularly enzyme inhibitors, are critical tools for dissecting the endothelin synthesis pathway and its functional consequences.
Application of Endothelin Converting Enzyme Inhibitors (e.g., phosphoramidon)
Phosphoramidon (B1677721) is a metalloprotease inhibitor that has been instrumental in studying the conversion of big endothelins to their mature, active forms. It effectively inhibits ECE, the enzyme responsible for this conversion.
In vitro studies using human renal adenocarcinoma (ACHN) cells, which produce ET-2, showed that phosphoramidon dose-dependently decreased the production of ET-2 while simultaneously increasing the levels of its precursor, Big ET-2(1-38). nih.gov This provided early evidence that the conversion of Big ET-2 is mediated by a phosphoramidon-sensitive enzyme. nih.gov
In functional studies using human isolated bronchi, phosphoramidon was shown to inhibit the contractile response to Big ET-1. nih.gov This effect demonstrates the presence of a functional, phosphoramidon-sensitive ECE in human airway tissue. nih.gov
In vivo animal studies have further solidified these findings. In conscious rats, a bolus administration of phosphoramidon completely abolished the pressor, bradycardic, and vasoconstrictor actions of exogenously administered Big ET-2. nih.gov This confirms that the cardiovascular effects of Big ET-2 are dependent on its conversion by a phosphoramidon-sensitive ECE. nih.govpnas.org However, phosphoramidon had no direct effect on the actions of mature ET-2 itself, reinforcing its role as a conversion inhibitor. nih.gov
| Experimental Model | Intervention | Observed Effect | Conclusion |
| Human Renal Adenocarcinoma (ACHN) Cells | Phosphoramidon | Dose-dependent decrease in ET-2 and increase in Big ET-2(1-38). nih.gov | The conversion of Big ET-2 is mediated by a phosphoramidon-sensitive ECE. |
| Human Isolated Bronchi | Phosphoramidon | Inhibition of contractile response to Big ET-1. nih.gov | Demonstrates functional, phosphoramidon-sensitive ECE activity in human airway tissue. |
| Conscious Rats | Phosphoramidon | Abolished the pressor, bradycardic, and vasoconstrictor effects of Big ET-2. nih.gov | The cardiovascular effects of Big ET-2 in vivo are dependent on its conversion by a phosphoramidon-sensitive enzyme. |
Use of Specific Endothelin Receptor Antagonists (e.g., ETAR antagonists, ETBR antagonists)
The biological activities initiated by the conversion of Big Endothelin-2 (Big ET-2) to its active 21-amino acid form, Endothelin-2 (ET-2), are mediated through two primary G protein-coupled receptor subtypes: the Endothelin A receptor (ETAR) and the Endothelin B receptor (ETBR). nih.govcam.ac.uk A critical methodology for elucidating the specific downstream pathways and pathophysiological roles of ET-2, and by extension its precursor Big ET-2, involves the use of selective and non-selective receptor antagonists in experimental models. nih.govcam.ac.uk These antagonists are indispensable tools for differentiating the functions attributed to each receptor subtype.
The ETA receptor exhibits a higher affinity for ET-1 and ET-2 compared to ET-3. rpsg.org.uk Primarily located on vascular smooth muscle cells, its activation leads to potent vasoconstriction and cellular proliferation. rpsg.org.ukahajournals.org In contrast, the ETB receptor binds all three endothelin isopeptides (ET-1, ET-2, and ET-3) with similarly high affinity. cam.ac.ukrpsg.org.uk ETB receptors are found on endothelial cells, where they mediate the release of vasodilators like nitric oxide and prostacyclin, and also play a crucial role in clearing circulating endothelins from the plasma. nih.govcam.ac.uk However, ETB receptors are also present on smooth muscle cells in some vascular beds and can contribute to vasoconstriction. cam.ac.uk
Research methodologies leverage specific antagonists to probe these distinct functions. By selectively blocking one receptor type, investigators can isolate and study the effects mediated by the other. For instance, in preclinical studies, the administration of a selective ETAR antagonist like BQ-123 can prevent ET-2-induced vasoconstriction, thereby confirming the role of the ETA receptor in this process. nih.govrpsg.org.uk Conversely, using a selective ETBR antagonist such as BQ-788 allows for the examination of ETAR-mediated effects in isolation and helps to understand the contribution of ETB receptors to processes like peptide clearance or vasodilation. nih.govcam.ac.uk
The table below summarizes key endothelin receptor antagonists used in research to study the pathways involving precursors such as Big Endothelin-2.
| Antagonist | Receptor Selectivity | Type | Common Use in Research |
|---|---|---|---|
| BQ-123 | Selective ETA | Peptide | Isolating and studying ETA receptor-mediated effects like vasoconstriction and proliferation. nih.govmedchemexpress.com |
| Atrasentan | Selective ETA | Non-peptide | Investigating the role of ETA receptors in various pathologies. nih.govmedchemexpress.com |
| Ambrisentan | Selective ETA | Non-peptide | Used in clinical and preclinical studies for conditions like pulmonary arterial hypertension (PAH). nih.govyoutube.com |
| BQ-788 | Selective ETB | Peptide | Delineating the functions of ETB receptors, including vasodilation and peptide clearance. nih.govmedchemexpress.com |
| Bosentan | Dual ETA/ETB | Non-peptide | Studying the overall effects of endothelin system blockade in conditions like heart failure and PAH. ahajournals.orgpatsnap.comnih.gov |
| Macitentan | Dual ETA/ETB | Non-peptide | Investigating long-term effects of dual receptor blockade in various cardiovascular diseases. nih.govahajournals.org |
Chymase Inhibitors in Preclinical Studies
While the primary conversion of big endothelins to active endothelins is attributed to endothelin-converting enzymes (ECEs), other enzymes can also perform this processing step. ahajournals.org Mast cell chymase, a serine protease, has been identified as an alternative enzyme capable of converting Big Endothelin-1 to the potent vasoconstrictor ET-1. ahajournals.orgnih.gov This enzymatic action is also relevant for Big ET-2, providing an alternative, ECE-independent pathway for the generation of active ET-2, particularly in tissues with significant mast cell infiltration during inflammatory or fibrotic conditions. ahajournals.org
The use of chymase inhibitors in preclinical studies is a key methodology for investigating the relative contribution of this alternative pathway. nih.gov By blocking the activity of chymase, researchers can determine the extent to which the conversion of big endothelins, and the subsequent physiological effects, are dependent on this enzyme versus the classical ECE pathway. These studies often employ animal models of diseases where mast cells and chymase are known to be upregulated, such as cardiovascular and fibrotic diseases. nih.govahajournals.org
However, the interpretation of results from studies using chymase inhibitors requires careful consideration. nih.gov A significant challenge is the specificity of the inhibitors. Many chymase inhibitors exhibit cross-reactivity with other proteases, such as neutrophil cathepsin G, due to similarities in their cleavage specificities. nih.gov This potential for off-target effects complicates the definitive attribution of an observed outcome solely to chymase inhibition. nih.gov Furthermore, the development of inhibitors is often targeted at human chymase, and their efficacy against the corresponding chymase in various animal models may not always be optimal or fully characterized. nih.gov Despite these challenges, chymase inhibitors remain a valuable tool for exploring the non-canonical activation of endothelin precursors. ahajournals.org
The table below details examples of chymase inhibitors that have been evaluated in preclinical research.
| Inhibitor | Selectivity Notes | Preclinical Research Context |
|---|---|---|
| RWJ-355871 | Has dual specificity for chymase and cathepsin G. nih.gov | Used in animal models of airway inflammation. nih.gov |
| BAY 1142524 (Fulacimstat) | A selective chymase inhibitor. nih.gov | Evaluated in clinical studies for effects on blood pressure, though preclinical models suggested a potential role. nih.gov |
Advanced Imaging Techniques in Animal Research (e.g., Positron Emission Tomography for precursor accumulation)
Advanced imaging techniques, particularly Positron Emission Tomography (PET), provide powerful, non-invasive methods for studying the endothelin system in vivo within animal models. nih.govnih.gov While direct imaging of the precursor Big ET-2 accumulation is challenging, PET can be used to visualize and quantify the distribution and density of the endothelin receptors (ETAR and ETBR) that are the targets for the active ET-2 peptide. researchgate.net This approach offers critical insights into the potential sites of action for ET-2 following its conversion from Big ET-2 and helps to understand the physiological and pathological relevance of the system.
The methodology involves the synthesis of a radiolabeled ligand—a molecule that binds specifically to endothelin receptors and is tagged with a positron-emitting isotope such as Fluorine-18 (18F) or Carbon-11 (11C). researchgate.netmdpi.com This radiotracer is administered to an animal, and the PET scanner detects the gamma rays produced by positron annihilation, allowing for the three-dimensional mapping of the tracer's location and concentration.
A key application in endothelin research is the imaging of ETB receptors, which are known to be highly expressed in tissues like the kidney, lung, and liver and are instrumental in clearing circulating endothelins. nih.govresearchgate.net For example, the ETB-selective agonist [18F]-BQ3020 has been developed and used as a PET tracer. researchgate.net MicroPET studies in animals using [18F]-BQ3020 have demonstrated high uptake in these ETB receptor-rich tissues. researchgate.net This in vivo biodistribution data supports the hypothesis that ETB receptors play a significant role in the uptake and clearance of endothelins. researchgate.net By extension, this imaging technique can help infer the dynamics of the entire endothelin system, including the processing of precursors like Big ET-2, by visualizing the density and changes in the receptors that handle the active peptides.
Furthermore, PET imaging has been used to investigate the role of the endothelin system in disease models. For instance, in vitro autoradiography using [18F]-BQ3020 has shown high levels of ETB receptor binding co-localized with macrophages in atherosclerotic plaques, suggesting that PET imaging could potentially be used to identify such lesions in vivo. researchgate.net This demonstrates the utility of PET in studying the pathological accumulation of endothelin system components in animal models of disease. nih.govfrontiersin.org
Future Research Directions and Unanswered Questions in Big Endothelin 2 1 37 Human Research
Elucidating Novel and Unique Biological Functions of Endothelin-2 Independent of Endothelin-1 (B181129)
A primary challenge in ET-2 research is distinguishing its specific biological roles from those of ET-1, especially since both isoforms bind to the same receptors (ETA and ETB) with high affinity. nih.gov Although it is often assumed that ET-2's actions would mirror those of the more abundant ET-1, emerging evidence suggests distinct functions. nih.gov
Future investigations should focus on:
Tissue-Specific and Context-Dependent Roles: Research indicates that ET-2 may have specialized functions in particular tissues and under specific physiological or pathological conditions. nih.gov For instance, ET-2 has a demonstrated key role in ovarian physiology, where it is proposed as a final signal for ovulation. nih.govbioscientifica.com It may also play a role in heart failure, immunology, and cancer. nih.gov
Phenotypic Differences in Knockout Models: Studies on ET-2 knockout mice reveal a distinct phenotype compared to ET-1 or ET-3 knockout models, including growth retardation, hypoglycemia, hypothermia, and early mortality. wikipedia.orgjci.org These findings strongly suggest unique, non-redundant functions for ET-2 that are critical for postnatal survival and energy homeostasis. jci.org
Differential Cellular Responses: In some contexts, ET-2 and ET-1 elicit different cellular responses. For example, at certain concentrations, ET-2 inhibits neutrophil migration, a response not observed with ET-1. nih.gov Further comparative studies are needed to explore these differential effects on various cell types.
Comprehensive Characterization of Distinctive Big Endothelin-2 (1-37) (Human) Processing and Regulatory Mechanisms
The synthesis and regulation of ET-2 are not as well understood as those of ET-1. Unraveling the unique aspects of Big ET-2 processing and the regulation of the EDN2 gene is crucial for understanding its specific functions.
Key research questions include:
Transcriptional Regulation: While the regulation of the EDN1 gene has been studied extensively, very little is known about the transcriptional control of EDN2. nih.govnih.gov Early studies have shown that factors like epidermal growth factor, TNF-α, and cAMP can regulate ET-2 production, suggesting distinct signaling pathways from those that regulate ET-1. nih.gov Further research is needed to identify the specific transcription factors and regulatory elements that control EDN2 expression in different tissues.
Post-Transcriptional and Epigenetic Regulation: The potential role of microRNAs and epigenetic modifications in regulating ET-2 expression is an important area for future research. nih.govbioscientifica.com For example, inhibiting MiR-210 has been shown to decrease EDN2 expression in human cells. bioscientifica.com
Alternative Splicing: The existence of alternatively spliced mRNAs for human ET-2 has been reported. nih.gov The functional significance of these splice variants and how they contribute to the diversity of ET-2's biological actions remains to be determined.
Identification and Functional Analysis of Uncharacterized Signaling Pathways and Effector Molecules Specific to Endothelin-2
Although ET-1 and ET-2 share the same receptors, they may activate different downstream signaling pathways or engage with distinct effector molecules, leading to varied physiological outcomes.
Future research should aim to:
Identify Biased Agonism: Investigate whether ET-1 and ET-2 act as biased agonists, preferentially activating certain signaling cascades over others. nih.gov For example, in rat mesenteric arteries, ET-1 appears to selectively activate PLC signaling, while ET-2 may activate both PLC and Rho/RhoK pathways. nih.gov
Uncover Novel Downstream Effectors: Proteomic analyses of cells stimulated with ET-1 have revealed changes in the expression of numerous proteins. nih.govnih.gov Similar "omics" approaches should be applied to ET-2 to identify its specific downstream effector molecules and signaling networks.
Explore Receptor-Independent Mechanisms: While unlikely to be the primary mode of action, the possibility of receptor-independent or non-canonical signaling pathways for ET-2 should not be entirely dismissed and warrants investigation.
Development of More Refined and Specific Preclinical Models for Studying the Endothelin-2 Axis
The development of more sophisticated preclinical models is essential for dissecting the specific roles of the ET-2 axis in health and disease.
Priorities in this area include:
Cell-Specific and Inducible Knockout/Knock-in Models: Global knockout of the Edn2 gene in mice leads to severe phenotypes and early death, limiting the study of its functions in adult animals. jci.org The generation of cell-type-specific and temporally controlled (inducible) knockout and knock-in mouse models will be invaluable for understanding the tissue-specific roles of ET-2.
Humanized Animal Models: Creating transgenic animals that express human ET-2 could provide insights into its role in human-specific pathologies. nih.gov For example, transgenic rats overexpressing human ET-2 have been shown to develop glomerulosclerosis. nih.gov
In Vitro 3D Culture Systems: Advanced in vitro models, such as organoids and microfluidic "organ-on-a-chip" systems, can be used to study the effects of ET-2 in a more physiologically relevant context, mimicking the complex cellular interactions of human tissues.
Investigating the Full Complement of Proteases Involved in Big Endothelin-2 (1-37) (Human) Maturation
The conversion of Big ET-2 to the active ET-2 peptide is a critical regulatory step. While Endothelin-Converting Enzymes (ECEs) are known to be involved, other proteases may also play a role. echelon-inc.comnih.gov
Future research should focus on:
Identifying Novel Converting Enzymes: Studies suggest the existence of unidentified enzymes capable of processing big endothelins, as mice lacking both ECE-1 and ECE-2 still produce mature endothelin peptides. annualreviews.org Identifying these alternative proteases is a key priority.
Characterizing Chymase-Mediated Conversion: Chymase, a serine protease found in mast cells, has been shown to cleave Big ET-2. nih.gov The physiological relevance of this alternative pathway and the subsequent steps required to generate mature ET-2 need to be fully characterized. nih.gov
Investigating Tissue-Specific Protease Activity: The specific proteases involved in Big ET-2 maturation may vary between different tissues and cell types. nih.govnih.gov For example, human bronchi appear to contain ECE activity with equal specificity for both Big ET-1 and Big ET-2. nih.govnih.gov
Comparative "Omics" Approaches to Differentiate Endothelin Isoform Roles in Complex Biological Systems
High-throughput "omics" technologies provide a powerful, unbiased approach to delineate the distinct molecular signatures associated with ET-1 and ET-2 signaling.
Future studies should employ:
Comparative Transcriptomics: Analyzing global gene expression changes in response to ET-1 versus ET-2 stimulation in various cell types can reveal distinct transcriptional programs and downstream pathways.
Comparative Proteomics and Metabolomics: Identifying differences in the proteome and metabolome following treatment with each isoform can provide a comprehensive view of their differential effects on cellular function and metabolism. nih.govnih.gov
Integrative Multi-Omics Analysis: Combining data from genomics, transcriptomics, proteomics, and metabolomics will provide a systems-level understanding of the unique and overlapping functions of the endothelin isoforms.
By addressing these unanswered questions, the scientific community can build a more complete picture of the physiological and pathophysiological significance of Big Endothelin-2 (1-37) (human) and its mature peptide, ET-2, paving the way for novel diagnostic and therapeutic strategies.
Q & A
Basic Research Questions
Q. What are the structural determinants of Big Endothelin-2 (1-37) that differentiate it from other endothelin isoforms, and how do these influence its biological processing?
- Methodological Answer: Big Endothelin-2 (1-37) is a precursor peptide cleaved by endothelin-converting enzymes (ECEs) to produce active endothelin-2 (ET-2). Its distinct amino acid sequence (e.g., [Trp⁶, Leu⁷] in ET-2 vs. ET-1 or ET-3) affects receptor binding specificity and enzymatic processing rates . To analyze structural differences, use mass spectrometry and Edman degradation for sequence validation, and compare cleavage efficiency using in vitro assays with recombinant ECE isoforms (e.g., ECE-1 vs. ECE-2) .
Q. What are the standard assays for detecting and quantifying Big Endothelin-2 (1-37) in human plasma, and how are they validated?
- Methodological Answer: ELISA and radioimmunoassays (RIA) are commonly used. Cross-reactivity with other endothelin isoforms must be minimized via antibody specificity testing (e.g., using synthetic peptide competitors). Validate assays by spiking known concentrations of Big ET-2 into plasma and calculating recovery rates (target: 85–115%). Include controls for protease degradation (e.g., EDTA-treated samples) .
Q. How do researchers ensure the purity and stability of synthetic Big Endothelin-2 (1-37) in experimental settings?
- Methodological Answer: Use HPLC with UV/VIS detection (220 nm) to confirm purity (>95%). Store lyophilized peptides at -80°C in argon-flushed vials to prevent oxidation. For stability assays, incubate peptides in buffer solutions (pH 7.4, 37°C) and quantify degradation over time via LC-MS .
Advanced Research Questions
Q. What methodological considerations are critical when comparing the hemodynamic effects of Big ET-2 (1-37) with other endothelin isoforms in vivo?
- Methodological Answer: Use conscious rat models to avoid anesthesia-induced vascular interference. Administer equimolar doses of Big ET-2, Big ET-1, and Big ET-3 via intravenous infusion. Measure regional blood flow using laser Doppler or microsphere techniques. Include phosphoramidon (an ECE inhibitor) to distinguish precursor vs. mature peptide effects. Analyze data via AUC/AOC comparisons with non-parametric tests (e.g., Wilcoxon rank-sum) .
Q. How can researchers resolve contradictions in reported half-lives of Big ET-2 (1-37) across different experimental models?
- Methodological Answer: Discrepancies may arise from interspecies differences in ECE expression or sampling intervals. Conduct parallel studies in human endothelial cell cultures and rodent models using identical detection methods (e.g., LC-MS/MS). Control for renal/hepatic clearance rates by using nephrectomized or hepatically impaired models. Report pharmacokinetic parameters (t½, Vd) with 95% confidence intervals .
Q. What strategies optimize the design of comparative studies investigating Big ET-2 (1-37) processing in pathological vs. physiological conditions?
- Methodological Answer: Use disease-specific models (e.g., hypertensive rats or endothelial dysfunction cell lines). Apply SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to quantify differential ECE activity. Include RNA-seq to correlate enzyme expression levels with peptide conversion rates. Validate findings using CRISPR/Cas9 ECE-knockout controls .
Data Analysis and Reproducibility Challenges
Q. How should researchers address variability in Big ET-2 (1-37) bioactivity assays caused by endothelial cell heterogeneity?
- Methodological Answer: Standardize cell sources (e.g., primary HUVECs from pooled donors) and passage numbers (≤P5). Pre-treat cells with inflammatory cytokines (e.g., TNF-α) to mimic pathological states. Normalize activity data to baseline endothelin receptor expression (measured via qPCR or flow cytometry) .
Q. What statistical approaches are recommended for analyzing dose-response relationships of Big ET-2 (1-37) in multi-organ systems?
- Methodological Answer: Use mixed-effects models to account for organ-specific variances. Apply false discovery rate (FDR) correction for multiple comparisons (e.g., Benjamini-Hochberg). Report effect sizes (Cohen’s d) alongside p-values to distinguish biological significance from statistical significance .
Tables for Key Comparative Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
